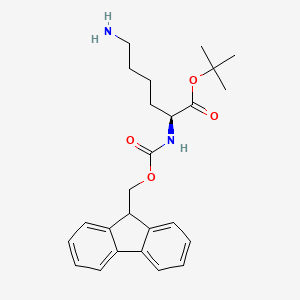

Fmoc-Lys-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATXIRBCQJWVSF-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Lys(Boc)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Boc)-OH, is a cornerstone building block in modern peptide chemistry.[1][2] Its widespread use is attributed to the strategic implementation of orthogonal protecting groups, which allows for the precise and efficient assembly of complex peptide sequences. This technical guide provides an in-depth overview of Fmoc-Lys(Boc)-OH, its applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

While the query specifies Fmoc-Lys(Boc)-OtBu, it is important to clarify that the carboxylic acid group of the amino acid building block is typically unprotected (-OH) to allow for peptide bond formation. The tert-butyl ester (-OtBu) is a common acid-labile protecting group used for the side chains of acidic amino acids like aspartic acid and glutamic acid, or for the C-terminus of the entire peptide during synthesis.[3][4]

Core Principles: The Power of Orthogonal Protection

The utility of Fmoc-Lys(Boc)-OH lies in its dual-protection strategy, which is central to the widely adopted Fmoc/tBu solid-phase peptide synthesis.[5][6] This strategy employs two chemically distinct protecting groups that can be removed under different conditions, allowing for selective deprotection at specific stages of the synthesis.[7]

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the alpha-amino group of the lysine. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[1][3] This deprotection step is performed at the beginning of each coupling cycle to expose the N-terminus for the addition of the next amino acid.

-

Nε-Boc (tert-butyloxycarbonyl) group: This group protects the epsilon-amino group on the lysine side chain. The Boc group is stable under the basic conditions used for Fmoc removal, preventing unwanted side reactions at the lysine side chain during peptide elongation.[2][8] It is removed during the final step of the synthesis, typically concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[9][10]

This orthogonal protection scheme provides high fidelity in peptide synthesis, minimizing the formation of byproducts and simplifying the purification process.[5]

Chemical and Physical Properties

The properties of Fmoc-Lys(Boc)-OH make it highly suitable for use in automated and manual peptide synthesizers.

| Property | Value |

| Synonym | N-α-Fmoc-N-ε-t-Boc-L-lysine[1] |

| CAS Number | 71989-26-9[1] |

| Molecular Formula | C₂₆H₃₂N₂O₆[1] |

| Molecular Weight | 468.5 g/mol [1] |

| Appearance | White to off-white crystalline powder[11] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO[1] |

Applications in Research and Drug Development

Fmoc-Lys(Boc)-OH is a versatile reagent used in a wide array of applications:

-

General Peptide Synthesis: It is the standard derivative for incorporating lysine into peptide sequences using Fmoc-based SPPS.[1][10] Lysine's positively charged side chain is often critical for the biological activity of peptides, influencing their structure and interactions with other molecules.[1]

-

Therapeutic Peptides: Many therapeutic peptides, including antimicrobial peptides and peptide-based vaccines, contain lysine residues. Fmoc-Lys(Boc)-OH is essential for the synthesis of these drug candidates.[1]

-

Synthesis of Modified Peptides: The lysine side chain is a common site for modifications such as biotinylation, fluorescent labeling, or the attachment of other molecules to create peptide-drug conjugates.[2][4] The Boc protecting group can be selectively removed on-resin in some cases to allow for these modifications.

-

Epigenetics Research: Derivatives of Fmoc-Lys(Boc)-OH, such as Fmoc-Lys(Boc)(Me)-OH, are used to synthesize histone tail peptides with specific methylation patterns, which are crucial for studying epigenetic regulation.[12][13]

-

Complex Peptide Architectures: This building block is also utilized in the synthesis of more complex structures like peptide dendrimers.[2]

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-Lys(Boc)-OH.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)[14]

-

Fmoc-Lys(Boc)-OH[14]

-

Dimethylformamide (DMF), peptide synthesis grade[14]

-

20% (v/v) piperidine in DMF[15]

-

Coupling reagents (e.g., HBTU, DIEA)[14]

-

Dichloromethane (DCM)[14]

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[9]

Protocol:

-

Resin Swelling: The resin is swelled in DMF for approximately 1 hour in a reaction vessel.[15]

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine in DMF solution for 5-20 minutes. The resin is then washed thoroughly with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[6]

-

Amino Acid Activation and Coupling: In a separate vessel, Fmoc-Lys(Boc)-OH (typically 3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU and an activator base such as DIEA. This activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test like the Kaiser test.[6]

-

Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[16]

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the resin is washed and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on lysine) are removed by treating the resin with a cleavage cocktail containing a strong acid like TFA for 2-3 hours. Scavengers such as triisopropylsilane (TIS) and water are included to prevent side reactions.[9][17]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Below are diagrams illustrating the chemical structure of Fmoc-Lys(Boc)-OH, the workflow of a typical SPPS cycle, and the orthogonal deprotection strategy.

Caption: Chemical structure of Fmoc-Lys(Boc)-OH.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: Orthogonal deprotection strategy.

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. novacellbio.com [novacellbio.com]

- 12. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Fmoc-Lys(Boc)-OtBu: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Lys(Boc)-OtBu, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester, is a triply protected amino acid derivative indispensable in advanced solid-phase peptide synthesis (SPPS). Its unique trifecta of orthogonal protecting groups—Fmoc, Boc, and OtBu—provides chemists with precise control over synthetic pathways, enabling the construction of complex peptides, branched peptides, and molecules with post-translational modifications. This guide details the chemical structure, physicochemical properties, and key experimental protocols associated with this versatile building block.

Chemical Structure and Physicochemical Properties

The strategic placement of three distinct protecting groups is central to the utility of Fmoc-L-Lys(Boc)-OtBu. The α-amino group is protected by the base-labile Fmoc group, the ε-amino group of the lysine side-chain is protected by the acid-labile Boc group, and the C-terminal carboxyl group is protected as an acid-labile tert-butyl (OtBu) ester. This arrangement allows for selective deprotection and modification at each functional site.

While comprehensive experimental data for this specific triply protected derivative is not consolidated in publicly available datasheets, its properties can be reliably inferred from its constituent parts and closely related analogues. The data presented below is a combination of calculated values and experimental data from its nearest chemical relatives, namely Fmoc-L-Lys(Boc)-OH and Fmoc-L-Lys-OtBu.

Table 1: Physicochemical Properties of Fmoc-L-Lys(Boc)-OtBu and Related Analogues

| Property | Fmoc-L-Lys(Boc)-OtBu | Fmoc-L-Lys(Boc)-OH (Analogue)[1] | Fmoc-L-Lys-OtBu·HCl (Analogue)[2][3] |

| IUPAC Name | (S)-tert-butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | N-alpha-Fmoc-L-lysine t-butyl ester hydrochloride[2] |

| Molecular Formula | C₃₀H₄₀N₂O₆ | C₂₆H₃₂N₂O₆ | C₂₅H₃₂N₂O₄·HCl |

| Molecular Weight | 524.65 g/mol | 468.54 g/mol [1] | 461.0 g/mol [2][3] |

| CAS Number | Not available | 71989-26-9[1] | 940941-43-5[2][3] |

| Appearance | White to off-white crystalline powder (Expected) | White powder[1] | White to off-white crystalline powder[3] |

| Melting Point | Not available | 130-135 °C (dec.)[1] | 90 - 97 °C[3] |

| Solubility | Soluble in DMF, DMSO, DCM, Chloroform (Expected) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Information not readily available |

| Water Solubility | Sparingly soluble (Expected) | Slightly soluble[1] | Information not readily available |

| Storage Temperature | 2-8 °C, protect from light and moisture (Recommended) | Store below +30°C[1] | 2 - 8 °C[3] |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [style=bold];// Define node for the image FmocLysBocOtBu [image="https://storage.googleapis.com/gemini-prod/images/30745e12-005d-4a1d-85f8-3e49e29549d8.png", label=""];

// Add labels with positions label_fmoc [label="Fmoc Group\n(Base-Labile)", pos="-2.5,1.5!", fontcolor="#202124"]; label_lys [label="L-Lysine\nBackbone", pos="0.5,-1.8!", fontcolor="#202124"]; label_boc [label="Boc Group\n(Acid-Labile)", pos="3.5,0.8!", fontcolor="#202124"]; label_otbu [label="OtBu Ester\n(Acid-Labile)", pos="2.5,-1.2!", fontcolor="#202124"];

}

Figure 1: Chemical structure of Fmoc-L-Lys(Boc)-OtBu.

Orthogonal Protection Strategy

The core advantage of Fmoc-L-Lys(Boc)-OtBu lies in its orthogonal protecting scheme. Each protecting group can be removed under specific conditions without affecting the others, allowing for sequential chemical modifications.

-

Fmoc Group (Nα-protection): Removed under mild basic conditions, typically with a 20% solution of piperidine in DMF. This is the fundamental deprotection step during the iterative cycle of Fmoc-based SPPS.

-

Boc Group (Nε-protection): Stable to the basic conditions used for Fmoc removal but is cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). This allows for side-chain modification after the peptide backbone is fully assembled.

-

OtBu Group (C-terminal protection): Also cleaved by strong acids like TFA. It is stable to the basic conditions of Fmoc deprotection. Typically, the Boc and OtBu groups are removed simultaneously during the final cleavage of the peptide from the resin.

Figure 2: Orthogonal deprotection scheme for Fmoc-L-Lys(Boc)-OtBu.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-L-Lys(Boc)-OtBu in a standard peptide synthesis workflow. Reagent concentrations, reaction times, and wash steps should be optimized for specific sequences and scales.

This protocol describes a single deprotection step within an automated or manual SPPS cycle.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes.

-

Pre-wash: Wash the resin with DMF (3 times).

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Allow the reaction to proceed for 5 minutes.

-

Drain and Repeat: Drain the reactor and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes. The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Confirmation: Perform a Kaiser test or chloranil test to confirm the presence of a free primary amine, indicating complete deprotection. The resin is now ready for the next coupling step.

This protocol removes the side-chain (Boc) and C-terminal (OtBu) protecting groups while simultaneously cleaving the peptide from an acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin).

-

Resin Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers used depend on the amino acids present in the peptide sequence (e.g., Trp, Met, Cys).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a gentle stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 3: Workflow for incorporating Fmoc-L-Lys(Boc)-OtBu in SPPS.

Conclusion

Fmoc-L-Lys(Boc)-OtBu is a highly specialized and powerful reagent for peptide chemists. Its orthogonal protecting group strategy offers maximum flexibility for synthesizing complex and custom-designed peptides. While it is a less common derivative than its free-acid counterpart, its ability to protect the C-terminus is critical for specific applications, such as solution-phase fragment condensation or the synthesis of protected peptide fragments. A thorough understanding of its properties and the deprotection chemistry involved is essential for its successful application in research and drug development.

References

Role of Fmoc, Boc, and OtBu protecting groups

An In-depth Technical Guide on the Core Roles of Fmoc, Boc, and OtBu Protecting Groups

Introduction

In the intricate field of multi-step organic synthesis, particularly in the assembly of peptides and other complex molecules, protecting groups are indispensable tools.[1] They serve as temporary shields for reactive functional groups, preventing them from participating in unwanted side reactions and thereby directing the chemical transformations with high precision.[2] The strategic selection, application, and removal of these groups are fundamental to the success of a synthetic endeavor.[1]

A key concept governing the use of multiple protecting groups within a single molecule is orthogonality . An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[3][4][5] This enables the sequential modification of different parts of a molecule, a critical requirement for building complex structures like peptides.[3]

This technical guide provides a comprehensive examination of three of the most pivotal protecting groups in modern chemical synthesis: the 9-fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and the tert-butyl (OtBu) ester. It will delve into their chemical principles, roles in synthetic strategies, quantitative operational parameters, and detailed experimental protocols, aimed at researchers, scientists, and drug development professionals.

The 9-fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group predominantly used for the temporary protection of the α-amino group of amino acids in Solid-Phase Peptide Synthesis (SPPS).[6] Its introduction marked a significant advancement in peptide chemistry, forming the basis of the widely adopted Fmoc/tBu orthogonal strategy.[6][7]

Chemistry and Mechanism

The utility of the Fmoc group stems from its lability under mild basic conditions, a characteristic that contrasts sharply with the acid-labile nature of Boc and OtBu groups.[6]

-

Protection (Installation): The Fmoc group is typically introduced by reacting the α-amino group of an amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6][7] Fmoc-OSu is generally preferred due to its higher stability and reduced tendency to cause side reactions.[7]

-

Deprotection (Cleavage): The key to the Fmoc group's function is the acidic nature of the proton at the C9 position of its fluorenyl ring system.[7] In the presence of a mild, non-nucleophilic base—most commonly a 20-30% solution of piperidine in N,N-dimethylformamide (DMF)—this proton is abstracted.[8][9] This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[7] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[9]

References

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. fiveable.me [fiveable.me]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Preparation of Fmoc-Lys(Boc)-OtBu

The orthogonally protected amino acid, Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester (Fmoc-Lys(Boc)-OtBu), is a critical building block in solid-phase peptide synthesis (SPPS). Its unique protection scheme allows for the strategic incorporation of lysine into complex peptide sequences. The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with piperidine.[1][2] Concurrently, the acid-labile Boc (on the side-chain) and tert-butyl ester (on the C-terminus) groups offer robust protection throughout the peptide chain elongation and are typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[3][4][5] This orthogonal strategy is fundamental for synthesizing modified peptides, including those requiring side-chain labeling, branching, or cyclization.[3]

This technical guide provides a comprehensive overview of the synthesis of Fmoc-Lys(Boc)-OtBu, detailing the preparation of its precursor, Fmoc-Lys(Boc)-OH, and its subsequent esterification. The protocols provided are synthesized from established, high-yield methodologies.

Data Presentation

Table 1: Summary of Physicochemical and Purity Data for Key Compounds

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (HPLC) |

| Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine | Fmoc-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | ≥99%[6][7] |

| Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester | Fmoc-Lys(Boc)-OtBu | C₃₀H₄₀N₂O₆ | 524.65 | High |

Table 2: Overview of Key Reaction Yields

| Reaction Stage | Starting Material | Product | Reported Yield |

| Stage 1 | L-Lysine (via copper complex) | Fmoc-Lys(Boc)-OH | 90%[7] |

| Stage 2 | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Boc)-OtBu | High[8] |

Synthesis Pathway

The synthesis of Fmoc-Lys(Boc)-OtBu is typically a two-stage process. First, the precursor Fmoc-Lys(Boc)-OH is prepared from L-lysine. Following purification, the carboxylic acid of this precursor is esterified to yield the final tert-butyl ester product.

Experimental Protocols

Stage 1: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH)

This protocol is adapted from a high-yield, one-pot synthesis method.[7] The initial steps involve the formation of a lysine copper(II) complex to protect the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group with Boc anhydride.

Materials:

-

L-lysine hydrochloride (HCl·Lys)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Methanol

-

8-Quinolinol

-

N-Hydroxysuccinimide (NHS)

-

Sodium carbonate (Na₂CO₃)

-

9-Fluorenylmethyl chlorocarbonate (Fmoc-Cl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Formation of [Lys(Boc)]₂Cu Complex:

-

To a stirred solution of L-lysine hydrochloride (2 mol) in 2M aqueous NaHCO₃ (2.0 L), add a solution of CuSO₄·5H₂O (1 mol) in water (2.0 L).

-

Add NaHCO₃ (2 mol) followed by a solution of Boc₂O (2.6 mol) in acetone (2.4 L).

-

Stir the mixture for 24 hours. Add methanol (0.5 L) and continue stirring for another 12 hours to decompose excess Boc₂O.

-

Add water (2.0 L) and ethyl acetate (2.0 L) and filter the resulting precipitate. Wash the precipitate thoroughly with water to yield the [Lys(Boc)]₂Cu complex.

-

-

One-Pot Synthesis of Fmoc-Lys(Boc)-OH:

-

Suspend the [Lys(Boc)]₂Cu complex (0.5 mol) in water (10 L) and add 8-quinolinol (1.3 mol) to remove the copper. Stir vigorously for 5 hours. This mixture, containing the liberated H-Lys(Boc)-OH, is referred to as Reaction Mixture 1 .

-

In a separate vessel, prepare Reaction Mixture 2 : Dissolve N-hydroxysuccinimide (0.211 mol) and Na₂CO₃ (0.106 mol) in water (0.120 L). Add acetone (0.1 L), followed by 9-fluorenylmethyl chlorocarbonate (Fmoc-Cl, 0.192 mol). Let this stand for 30 minutes with occasional stirring to form Fmoc-OSu in situ.

-

Dilute Reaction Mixture 2 with acetone (0.34 L) and pour it into the stirred Reaction Mixture 1.

-

After 1 hour, filter the white precipitate, wash it extensively with water, and dry under vacuum to yield Fmoc-Lys(Boc)-OH. The reported yield for this one-pot method is 90%, with a purity of 100% by HPLC.[7]

-

Stage 2: Synthesis of Fmoc-Lys(Boc)-OtBu from Fmoc-Lys(Boc)-OH

This protocol employs di-tert-butyl dicarbonate and a catalytic amount of DMAP for the esterification of the carboxylic acid, a method noted for its mild conditions and high efficiency.[8]

Materials:

-

Fmoc-Lys(Boc)-OH

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve Fmoc-Lys(Boc)-OH (1 eq.) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP (e.g., 0.1-0.2 eq.).

-

Add di-tert-butyl dicarbonate (Boc₂O, approx. 1.5-2.0 eq.).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted starting material and acidic byproducts) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure Fmoc-Lys(Boc)-OtBu.

-

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from starting materials to the final purified product.

References

- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. researchgate.net [researchgate.net]

Technical Data for Fmoc-Protected Lysine Derivatives

This guide provides the molecular formula and weight for the protected amino acid derivative Fmoc-L-Lys(Boc)-OtBu and its common precursor, Fmoc-L-Lys(Boc)-OH. The data is intended for researchers, scientists, and professionals in drug development and peptide synthesis.

Overview of Fmoc-L-Lys(Boc)-OtBu

Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester, commonly abbreviated as Fmoc-L-Lys(Boc)-OtBu, is a triply protected amino acid derivative used in specialized applications of solid-phase peptide synthesis. The orthogonal protecting groups—Fmoc on the α-amine, Boc on the ε-amine, and a tert-butyl (OtBu) ester at the C-terminus—allow for selective deprotection strategies in the synthesis of complex peptides.

While its direct commercial availability is limited, it can be synthesized from its widely available carboxylic acid precursor, Fmoc-L-Lys(Boc)-OH.

Chemical Properties

The following table summarizes the molecular formula and weight for both the target compound and its common precursor. The values for Fmoc-L-Lys(Boc)-OtBu are calculated based on the addition of a tert-butyl group to the carboxylic acid of Fmoc-L-Lys(Boc)-OH.

| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Reference |

| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-L-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | [1][2] |

| Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester | Fmoc-L-Lys(Boc)-OtBu | C₃₀H₄₀N₂O₆ | 524.65 | Calculated |

Note: The molecular formula and weight for Fmoc-L-Lys(Boc)-OtBu are theoretical values derived by chemical modification of the precursor Fmoc-L-Lys(Boc)-OH, as direct catalog data for this specific derivative was not found.

Logical Relationship of Compounds

The relationship between the precursor and the final product is a standard esterification reaction.

Figure 1. Synthesis relationship from precursor to target compound.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy with Fmoc-Lys(Boc)-OtBu

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the ability to selectively unmask reactive functional groups is paramount. The orthogonal protection strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the controlled, sequential assembly of amino acids into complex peptides. This guide provides a detailed exploration of a common and powerful orthogonal system utilizing the Fmoc-Lys(Boc)-OtBu building block, a derivative of lysine with three distinct protecting groups.

The Core Principle of Orthogonality

Orthogonality in peptide synthesis refers to the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] This allows for a hierarchical deprotection scheme, which is essential for building complex peptide architectures, including branched and cyclic peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a prime example of an orthogonal system.[2]

In the case of Fmoc-Lys(Boc)-OtBu, we have a three-tiered system of protection:

-

Nα-Fmoc group: Protects the alpha-amino group of the lysine. It is base-labile and is removed at each cycle of peptide chain elongation.

-

Nε-Boc group: Protects the epsilon-amino group of the lysine side chain. It is acid-labile and is typically removed during the final cleavage of the peptide from the resin.

-

C-terminal OtBu group: Protects the C-terminal carboxylic acid. It is also acid-labile and is removed simultaneously with the Boc group during the final cleavage.

This strategic arrangement allows for the selective deprotection of the Nα-amino group for chain elongation, while the side chain and C-terminus remain protected until the final step.

Data Presentation: Deprotection Conditions and Efficiency

The successful implementation of this orthogonal strategy hinges on the precise control of deprotection conditions. The following tables summarize the key parameters for the selective removal of each protecting group.

| Protecting Group | Reagent | Concentration | Solvent | Time | Typical Efficiency |

| Fmoc | Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | >99% |

| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2 x 2 min | >99% | |

| Boc | Trifluoroacetic Acid (TFA) | 95% (v/v) | with scavengers | 1-3 hours | >95% |

| OtBu | Trifluoroacetic Acid (TFA) | 95% (v/v) | with scavengers | 1-3 hours | >95% |

Table 1: Deprotection Conditions and Efficiencies. Data compiled from multiple sources. Efficiency can be sequence-dependent.

| Side Reaction | Conditions Favoring Formation | Typical Occurrence | Mitigation Strategies |

| Diketopiperazine Formation | At the dipeptide stage, especially with Pro or Gly at the C-terminus, during Fmoc deprotection. | Sequence-dependent | Use of dipeptides with a pseudoproline structure; immediate coupling after Fmoc deprotection. |

| Aspartimide Formation | Aspartic acid followed by a small amino acid (e.g., Gly, Ala, Ser) during Fmoc deprotection. | ~8% with standard conditions | Use of sterically hindered protecting groups on the Asp side chain; optimized deprotection conditions.[3] |

| t-Butylation | During final TFA cleavage, reaction of t-butyl cations with nucleophilic residues (Trp, Cys, Met). | Can be significant without scavengers | Addition of scavengers like triisopropylsilane (TIS) and water to the cleavage cocktail. |

Table 2: Common Side Reactions and Mitigation Strategies.

Experimental Protocols

The following are detailed methodologies for the key steps in utilizing Fmoc-Lys(Boc)-OtBu in SPPS.

Protocol 1: Nα-Fmoc Deprotection

Objective: To selectively remove the Fmoc group from the N-terminus of the peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[2]

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3-5 times) and proceed to the next amino acid coupling step.

Protocol 2: Final Cleavage and Deprotection of Boc and OtBu Groups

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the acid-labile Boc and OtBu protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. For peptides containing arginine protected with Pbf, the cleavage time may need to be extended.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

Caption: Workflow of SPPS using Fmoc-Lys(Boc)-OtBu.

References

Fmoc-Lys(Boc)-OtBu: A Technical Guide to Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical appearance and solubility of Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester (Fmoc-Lys(Boc)-OtBu), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these fundamental properties is paramount for its effective storage, handling, and application in the development of peptide-based therapeutics and research reagents.

Physical Appearance

Fmoc-Lys(Boc)-OtBu is typically supplied as a solid material. Visual inspection and microscopic analysis are key to confirming the identity and purity of the substance.

Macroscopic and Microscopic Characteristics

The compound generally presents as a white to off-white crystalline powder .[] Variations in appearance, such as a more yellowish hue, may indicate the presence of impurities. While macroscopic evaluation provides a preliminary assessment, microscopic techniques are essential for a more detailed characterization of the powder's morphology.

Table 1: Physical Appearance of Fmoc-Lys(Boc)-OtBu and Related Analogues

| Compound | Form | Color |

| Fmoc-D-Lys-OtBu | Crystalline Powder | White to off-white |

| Fmoc-L-Lys-OtBu | Solid | Off-white to yellow |

| Fmoc-Lys(Boc)-OH | Solid / Powder | White to off-white |

Solubility Profile

The solubility of Fmoc-Lys(Boc)-OtBu is a critical parameter for its use in solution-phase reactions and for the preparation of stock solutions in automated peptide synthesizers. Due to the presence of the lipophilic Fmoc, Boc, and OtBu protecting groups, the compound exhibits poor solubility in aqueous solutions but is readily soluble in a range of common organic solvents.

While specific quantitative solubility data for Fmoc-Lys(Boc)-OtBu is not extensively published, the solubility profile of the closely related analogue, Fmoc-Lys(Boc)-OH, provides a strong indication of suitable solvents. The tert-butyl ester in Fmoc-Lys(Boc)-OtBu is expected to further increase its solubility in non-polar organic solvents compared to the free carboxylic acid.

Table 2: Solubility of Fmoc-Lys(Boc)-OH (Analogue)

| Solvent | Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | ≥100.8 | Very Soluble |

| Ethanol (EtOH) | ≥51 | Freely Soluble |

| Water | ≥4.69 | Slightly Soluble |

| Chloroform | Soluble | Soluble |

| Dichloromethane (DCM) | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| Dimethylformamide (DMF) | Soluble | Soluble |

Data for Fmoc-Lys(Boc)-OH is presented as a proxy for Fmoc-Lys(Boc)-OtBu.

Experimental Protocols

The following sections detail standardized methodologies for the characterization of the physical appearance and the determination of the solubility of Fmoc-Lys(Boc)-OtBu.

Protocol for Characterization of Physical Appearance

This protocol outlines the steps for the visual and microscopic examination of Fmoc-Lys(Boc)-OtBu powder.

Materials:

-

Spatula

-

White weighing paper or watch glass

-

Light microscope

-

Microscope slides and cover slips

-

Methanol or other suitable wetting agent

Procedure:

-

Macroscopic Examination:

-

Place a small amount of the Fmoc-Lys(Boc)-OtBu powder on a clean, white surface.

-

Visually inspect the powder under adequate lighting for its color, texture (e.g., crystalline, amorphous), and the presence of any visible impurities or discoloration.

-

-

Microscopic Examination:

-

Place a small quantity of the powder onto a clean microscope slide.

-

If the powder is prone to aggregation, add a single drop of a suitable wetting agent (e.g., methanol) and carefully place a cover slip over the suspension.

-

Examine the sample under a light microscope at various magnifications (e.g., 10x, 40x, 100x).

-

Observe and record the particle morphology, such as crystal shape and size distribution.

-

Protocol for Determination of Solubility

This protocol describes a method for determining the approximate solubility of Fmoc-Lys(Boc)-OtBu in various solvents.

Materials:

-

Fmoc-Lys(Boc)-OtBu

-

Selection of solvents (e.g., DMSO, DMF, DCM, Acetone, Ethyl Acetate, Water)

-

Analytical balance

-

Vortex mixer

-

Small vials or test tubes (e.g., 1.5 mL or 2 mL)

-

Pipettes

Procedure:

-

Preparation:

-

Accurately weigh a specific amount of Fmoc-Lys(Boc)-OtBu (e.g., 10 mg) into a series of labeled vials.

-

-

Solvent Addition:

-

To the first vial, add a small, precise volume of the chosen solvent (e.g., 100 µL).

-

-

Dissolution:

-

Vortex the vial vigorously for at least 30 seconds.

-

Visually inspect the solution for any undissolved particles.

-

-

Incremental Solvent Addition:

-

If the solid has not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat the vortexing and inspection steps.

-

Continue adding the solvent in increments until the solid is completely dissolved, or until a large volume of solvent has been added, indicating poor solubility.

-

-

Calculation:

-

Calculate the approximate solubility by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.

-

Repeat this procedure for each of the selected solvents.

-

Workflow and Process Diagrams

The following diagrams illustrate the experimental workflows for characterizing the physical and chemical properties of Fmoc-Lys(Boc)-OtBu.

References

An In-depth Technical Guide to Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern peptide synthesis, the Fmoc/tBu strategy stands as the predominant methodology for Solid-Phase Peptide Synthesis (SPPS). This approach is favored for its mild reaction conditions, high efficiency, and suitability for automated processes.[1][2] Central to this strategy is the use of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids. For the incorporation of lysine, a crucial amino acid in many biologically active peptides, Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) is the indispensable, standard derivative.[3]

This technical guide provides a comprehensive overview of the core features of Fmoc-Lys(Boc)-OH, its physicochemical properties, detailed experimental protocols for its use in SPPS, and its role in producing high-purity peptides for research and therapeutic applications.[4][5]

Core Features and Chemical Properties

Fmoc-Lys(Boc)-OH is a derivative of L-lysine featuring two critical protecting groups that enable its seamless integration into a growing peptide chain.[1] The Nα-amino group is protected by the base-labile Fmoc group, while the Nε-amino group on the side chain is protected by the acid-labile Boc (tert-butoxycarbonyl) group.[4] This dual-protection scheme is the foundation of its utility in SPPS.

The primary advantage of Fmoc-Lys(Boc)-OH lies in its perfect orthogonality.[] The Fmoc group is selectively removed under mild basic conditions (typically with piperidine), leaving the acid-labile Boc group and other tert-butyl (tBu)-based side-chain protecting groups intact.[7][8] These side-chain protectors are only removed during the final, strongly acidic cleavage step, which releases the peptide from the solid support.[1] This prevents unwanted side reactions on the lysine side chain during the iterative cycles of peptide elongation.[]

Figure 1: Orthogonality of Fmoc and Boc/tBu protecting groups in SPPS.

The structure of Fmoc-Lys(Boc)-OH is designed for stability and reactivity under specific, controlled conditions.

Figure 2: Chemical structure of Nα-Fmoc-Nε-Boc-L-lysine.

The physical and chemical properties of Fmoc-Lys(Boc)-OH are well-defined, ensuring consistency in synthesis protocols. High purity (typically ≥99%) and enantiomeric purity (≥99.8% L-isomer) are critical for preventing truncated sequences or stereochemical impurities in the final peptide.[1]

| Property | Value | Reference(s) |

| Synonym | N-α-Fmoc-N-ε-t-Boc-L-lysine | [4] |

| CAS Number | 71989-26-9 | [4][9] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [4] |

| Molecular Weight | 468.5 g/mol | [4][10] |

| Melting Point | 130-135 °C (decomposes) | [9] |

| Appearance | White to off-white crystalline powder | [11] |

| Solubility | Soluble in DMF, DMSO, NMP, Chloroform | [4][9][12] |

| Storage Temp. | Store below +30°C | [9] |

Experimental Protocols

The following sections provide standardized protocols for the use of Fmoc-Lys(Boc)-OH in a typical SPPS workflow. Adjustments may be required based on the specific peptide sequence and resin used.[5]

A single cycle of amino acid addition in Fmoc-SPPS involves deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Figure 3: Standard workflow for one cycle of Fmoc-SPPS.

Methodology: Single Amino Acid Coupling Cycle

-

Resin Swelling: Place the desired amount of resin (e.g., 100 mg) in a suitable reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[13]

-

Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[13]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF for several minutes.[5][13]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.[13]

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[13]

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction.[14]

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) are removed simultaneously.

Methodology: Cleavage from Resin

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.[5][13]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Scavengers like TIS are crucial to trap the highly reactive carbocations generated from the cleavage of Boc and tBu groups, preventing side reactions with sensitive residues like tryptophan or tyrosine.[15]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the mixture to react for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.[13]

-

Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.[13] The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While the Fmoc/tBu strategy is robust, certain side reactions can occur. Awareness of these issues is key to optimizing synthesis outcomes.

| Side Reaction | Description | Sequence Dependence | Mitigation Strategies | Reference(s) |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. | High risk when Proline is the 2nd or 3rd residue. | Use bulky 2-chlorotrityl (2-CTC) resin; couple the first two amino acids as a pre-formed dipeptide. | [16] |

| Aspartimide Formation | Cyclization of an aspartic acid side chain, catalyzed by the piperidine used for Fmoc deprotection. Can lead to a mixture of α- and β-aspartyl peptides. | High risk in Asp-Gly, Asp-Ala, Asp-Ser sequences. | Add HOBt to the deprotection solution; use protecting groups designed to hinder cyclization. | [16] |

| Racemization | Epimerization of the chiral center, particularly during the activation step. | Cysteine and Histidine are highly susceptible. | Use additives like HOBt or HOAt during coupling; avoid excessive pre-activation times or high temperatures. | |

| 3-(1-Piperidinyl)alanine Formation | Occurs when synthesizing peptides with a C-terminal cysteine. The base can catalyze the elimination of the sulfhydryl group, and the resulting dehydroalanine reacts with piperidine. | C-terminal Cysteine. | Use a sterically bulky protecting group on the cysteine side chain (e.g., Trityl). | [16] |

Applications

The reliability of Fmoc-Lys(Boc)-OH makes it fundamental to a wide range of applications in peptide science:

-

Therapeutic Peptides: Essential for synthesizing peptide-based drugs, including antimicrobial peptides and peptide vaccines where lysine's positive charge is critical for function.[4]

-

Peptide-Drug Conjugates: The lysine side chain is a common site for attaching cytotoxic drugs, imaging agents, or other molecules.[1][9]

-

Complex Peptide Architectures: Used in the synthesis of peptide dendrimers and cyclic peptides.[1][9]

-

Post-Translational Modifications: Serves as the foundation for introducing modifications like methylation or acetylation to study histone tails and epigenetics.[3]

Conclusion

Fmoc-Lys(Boc)-OH is a cornerstone reagent in modern solid-phase peptide synthesis due to its robust and orthogonal protection scheme, which ensures the specific and efficient incorporation of lysine.[4] Its compatibility with standard Fmoc/tBu protocols, excellent solubility, and the high purity achievable in final peptide products make it the preferred choice for researchers in academia and the pharmaceutical industry.[1][] A thorough understanding of its properties and the associated experimental protocols is essential for the successful synthesis of complex and high-purity peptides.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. novacellbio.com [novacellbio.com]

- 12. apexbt.com [apexbt.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Boc)-OtBu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Boc)-OtBu, chemically known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its trifunctional nature, with three distinct protecting groups (Fmoc, Boc, and OtBu), allows for a highly versatile and orthogonal strategy in the synthesis of complex peptides. This document provides detailed application notes and experimental protocols for the effective use of Fmoc-Lys(Boc)-OtBu in SPPS.

The Fmoc group on the α-amine is base-labile, typically removed with piperidine, allowing for sequential peptide chain elongation.[1] The Boc group on the ε-amine of the lysine side chain and the OtBu ester at the C-terminus are both acid-labile and are removed during the final cleavage step with strong acid, such as trifluoroacetic acid (TFA).[2][3] This orthogonal protection scheme is a cornerstone of the widely used Fmoc/tBu strategy in SPPS.[4][]

Chemical Properties and Applications

Fmoc-Lys(Boc)-OtBu is primarily utilized for the introduction of a lysine residue at the C-terminus of a peptide sequence. The tert-butyl ester provides protection for the C-terminal carboxylic acid, preventing its participation in side reactions during peptide synthesis. This derivative is particularly useful in the synthesis of fully protected peptide fragments that can be later used in fragment condensation strategies.

The key advantage of this building block lies in its compatibility with the Fmoc-SPPS workflow. The robust Boc and OtBu protecting groups are stable to the repetitive basic conditions used for Fmoc deprotection, ensuring the integrity of the lysine side-chain and the C-terminus throughout the synthesis.[6]

Data Presentation: Quantitative Parameters in Fmoc-Lys(Boc)-OtBu SPPS

The following table summarizes key quantitative data and conditions for the use of Fmoc-Lys(Boc)-OH (as a representative analogue for coupling) in SPPS. These values are representative and may require optimization based on the specific peptide sequence and resin.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | >99% | With modern coupling reagents like HBTU/HATU, high coupling efficiency is achievable. Monitoring with a ninhydrin test is recommended.[7] |

| Fmoc-Lys(Boc)-OH Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |

| Coupling Reagent Equivalents | 3 - 5 eq. (e.g., HBTU) | |

| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | |

| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered couplings. |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A two-step deprotection (e.g., 5 min + 15 min) is common for efficient removal.[8] |

| Final Cleavage Reagent | TFA-based cocktail | e.g., TFA/TIS/H₂O (95:2.5:2.5) |

| Cleavage Time | 2 - 4 hours | Sequence-dependent; optimization may be necessary. |

| Expected Crude Peptide Purity | 60 - 80% (by HPLC) | Highly dependent on the peptide sequence and synthesis efficiency.[8] |

| Expected Purified Peptide Yield | 30 - 50% | Post-purification yield based on the initial resin loading.[8] |

Experimental Protocols

These protocols provide a detailed methodology for the incorporation of a C-terminal lysine using a resin pre-loaded with Fmoc-Lys(Boc)-OH, followed by chain elongation and final cleavage.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin for your synthesis (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide). For this protocol, we will assume the use of a pre-loaded Fmoc-Lys(Boc)-Wang resin.

-

Weighing the Resin: Weigh the desired amount of resin (e.g., 200 mg with a loading of 0.5 mmol/g for a 0.1 mmol scale synthesis) into a solid-phase synthesis vessel.[8]

-

Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.[8]

-

Drain the DMF from the vessel.

Protocol 2: SPPS Cycle for Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[9]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[10]

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. Allow pre-activation for 5 minutes.[10]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, with the beads remaining yellow, indicates complete coupling). If the test is positive, a recoupling step may be necessary.[9]

-

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc and tBu/OtBu protecting groups.

-

Final Fmoc Removal: After the final coupling step, perform one last Fmoc deprotection as described in Protocol 2, step 1.

-

Resin Washing and Drying:

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Dry the resin under a high vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard and effective cocktail for many peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[10][11] TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.[4]

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[8]

-

A white precipitate of the peptide should form.

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether and centrifuge again.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Coupling of Fmoc-Lys(Boc)-OtBu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-OtBu (Nα-9-fluorenylmethyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine tert-butyl ester) is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of orthogonal protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine, allows for the selective elongation of the peptide backbone and subsequent side-chain modifications.[1][2] The tert-butyl ester (OtBu) protects the C-terminal carboxyl group. This document provides a detailed protocol for the efficient coupling of Fmoc-Lys(Boc)-OtBu to a resin-bound peptide chain, a fundamental step in the synthesis of lysine-containing peptides.

The success of the coupling reaction is paramount for the overall yield and purity of the final peptide.[3] Factors influencing the efficiency of this step include the choice of coupling reagent, solvent, reaction time, and temperature. This protocol will detail a standard procedure and discuss common variations and troubleshooting strategies.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and potential for side reactions during the incorporation of Fmoc-Lys(Boc)-OtBu. While the bulky Boc and OtBu groups can present some steric hindrance, a variety of modern coupling reagents can achieve high yields and purity.[4] The following table summarizes the expected performance of commonly used coupling reagents for this purpose.

| Coupling Reagent/Method | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Expected Crude Purity (%)[5] | Key Advantages & Disadvantages |

| HATU/DIPEA | Uronium Salt | 1:0.95:2 | 30-60 | >95%[6] | Advantages: High reactivity, fast reaction times, low racemization.[7] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[8] |

| HBTU/DIPEA | Uronium Salt | 1:0.95:2 | 60-120 | 90-95% | Advantages: Widely used, effective for most couplings. Disadvantages: Slightly less reactive than HATU.[6] |

| PyBOP/DIPEA | Phosphonium Salt | 1:1:2 | 60-120 | 90-95% | Advantages: Byproducts are non-carcinogenic, lower risk of guanidinylation compared to uronium salts. Disadvantages: Can be less effective for highly hindered couplings. |

| DIC/Oxyma | Carbodiimide/Additive | 1:1:1 | 120-240 | 85-92% | Advantages: Cost-effective, simple byproducts (soluble urea). Disadvantages: Slower reaction times, less effective for sterically hindered amino acids. |

Experimental Protocols

This section provides a detailed methodology for the manual solid-phase coupling of Fmoc-Lys(Boc)-OtBu to a resin. The protocol assumes a standard Fmoc-SPPS workflow on a rink amide or Wang resin.

Materials and Reagents

-

Fmoc-Lys(Boc)-OtBu

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)

-

Solid-phase peptide synthesis vessel

-

Shaker

-

Solutions for Kaiser Test (Ninhydrin test)

Pre-Coupling: Fmoc Deprotection

Before coupling Fmoc-Lys(Boc)-OtBu, the N-terminal Fmoc group of the resin-bound peptide must be removed.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Removal:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[9]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Protocol using HATU

This protocol describes the in-situ activation and coupling of Fmoc-Lys(Boc)-OtBu using HATU, a highly efficient coupling reagent.

-

Preparation of the Amino Acid Solution:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OtBu (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

-

Activation:

-

Add DIPEA (2 equivalents relative to the amino acid) to the amino acid solution.

-

Briefly mix the solution. Pre-activation time should be minimal (1-2 minutes) before adding to the resin.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Lys(Boc)-OtBu solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.[5]

-

-

Monitoring the Reaction:

-

After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[10]

-

A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. In this case, a second coupling (double coupling) should be performed by repeating steps 1-3 with a fresh solution of activated amino acid.[4]

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Mandatory Visualizations

Signaling Pathway of Fmoc-Lys(Boc)-OtBu Coupling via HATU Activation

Caption: Mechanism of Fmoc-Lys(Boc)-OtBu activation and coupling.

Experimental Workflow for Fmoc-Lys(Boc)-OtBu Coupling

Caption: Workflow for the coupling of Fmoc-Lys(Boc)-OtBu.

Logical Relationship of Protecting Groups

Caption: Orthogonal protecting groups of Fmoc-Lys(Boc)-OtBu.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for Fmoc-Lys(Boc)-OtBu in the Synthesis of Modified Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Boc)-OtBu, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique trifunctional nature, with orthogonally protected α-amino, ε-amino, and C-terminal carboxyl groups, offers exceptional versatility for the creation of complex and modified peptides. The Fmoc group on the α-amino function is labile to mild basic conditions (e.g., piperidine), the Boc group protecting the ε-amino group of the lysine side chain is removed by acid (e.g., trifluoroacetic acid, TFA), and the tert-butyl (OtBu) ester at the C-terminus is also cleaved under acidic conditions, typically simultaneously with the Boc group during the final cleavage from the resin.[1][2] This orthogonal protection scheme allows for the selective deprotection and modification of the lysine side chain, making it an invaluable tool for synthesizing a variety of modified peptides, including ubiquitinated peptides, branched peptides, and antibody-drug conjugates (ADCs).

Key Applications

Fmoc-Lys(Boc)-OtBu is instrumental in several advanced peptide synthesis applications:

-

Synthesis of Ubiquitinated and SUMOylated Peptides: The ε-amino group of lysine is the attachment site for ubiquitin and Small Ubiquitin-like Modifier (SUMO) proteins. Fmoc-Lys(Boc)-OtBu allows for the site-specific incorporation of these modifications.

-

Branched Peptide Synthesis: The lysine side chain can serve as a branching point for the synthesis of a second peptide chain, leading to the creation of multivalent peptides, synthetic vaccines, and drug delivery scaffolds.[3]

-

Antibody-Drug Conjugate (ADC) Linkers: The lysine side chain can be modified to attach cytotoxic drugs to antibodies through specialized linkers, a critical application in targeted cancer therapy.[][]

-

Lipidated Peptides: The ε-amino group can be acylated with fatty acids to produce lipidated peptides with enhanced membrane association and pharmacokinetic properties.

Data Presentation: Purity of Fmoc-Amino Acids for Peptide Synthesis

The purity of the starting materials is critical for the successful synthesis of high-quality peptides. The following table presents typical HPLC purity data for commercially available Fmoc-amino acids, including Fmoc-Lys(Boc)-OH, which is a precursor to Fmoc-Lys(Boc)-OtBu. High purity of the amino acid building blocks minimizes the accumulation of deletion and other side-product sequences.

| S.No | Name of Amino Acid | HPLC Purity (%) | Impurity (%) |

| 1. | Fmoc-Lys(Boc)-OH | 99.58 | 0.42 |

| 2. | Fmoc-Thr(tBu)-OH | 99.75 | 0.25 |

| 3. | Fmoc-Gln(Trt)-OH | 99.39 | 0.61 |

| 4. | Fmoc-Ser(tBu)-OH | 99.21 | 0.79 |

| 5. | Fmoc-Asp(OtBu)-OH | 99.57 | 0.43 |

| 6. | Fmoc-Asn(Trt)-OH | 98.7 | 1.3 |

| 7. | Fmoc-Met-OH | 99.53 | 0.47 |

| 8. | Fmoc-Phe-OH | 99.03 | 0.97 |

| 9. | Fmoc-Tyr(tBu)-OH | 98.78 | 1.22 |

| 10. | Fmoc-Ala-OH | 99.69 | 0.31 |

| 11. | Fmoc-Gly-OH | 99.27 | 0.73 |

| 12. | Fmoc-Arg(Pbf)-OH | 97.5 | 2.5 |

| 13. | Fmoc-Val-OH | 98.88 | 1.12 |

| 14. | Fmoc-Leu-OH | 99.62 | 0.38 |

| 15. | Fmoc-Trp(Boc)-OH | 96.71 | 3.29 |

| 16. | Boc-His(Trt)-OH | 98.99 | 1.01 |

Table adapted from a study on the impact of Fmoc-amino acid purity on peptide synthesis.[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Ubiquitinated Histone H2A Peptide Fragment

This protocol describes the synthesis of a ubiquitinated histone H2A peptide fragment, Ac-AVLLPK-K(Ub)-TESHHKAKGK, where ubiquitin is attached to Lys119. This modification is crucial in the DNA damage response.[7]

1. Materials and Reagents:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Mtt)-OH for the ubiquitination site and Fmoc-Lys(Boc)-OH for other lysine residues)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagents: HATU, HOBt, DIPEA

-

1% TFA in DCM for Mtt deprotection

-

Ubiquitin-thioester

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Diethylether (cold)

-

HPLC grade acetonitrile and water

2. Synthesis of the Main Peptide Chain:

-

Swell the Rink Amide resin in DMF for 1 hour.

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) using HATU/HOBt/DIPEA in DMF for 1-2 hours.

-

Monitor coupling completion using the Kaiser test.

-

Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Lys(Mtt)-OH at the position for ubiquitination.

3. On-Resin Ubiquitination:

-

After assembling the full peptide chain with the N-terminal Fmoc group intact, wash the resin with DCM.

-

Selectively deprotect the Mtt group from the lysine side chain using 1% TFA in DCM (10 x 2 min).

-

Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.

-

Dissolve ubiquitin-thioester in a ligation buffer and add to the resin.

-

Allow the ligation reaction to proceed overnight.

-

Wash the resin extensively with DMF.

4. Cleavage and Deprotection:

-

Perform a final Fmoc deprotection.

-

Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours.

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

5. Purification and Characterization:

-

Purify the crude peptide by reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry. A study synthesizing a similar ubiquitinated H2A peptide reported a yield of 20% with high purity confirmed by HRMS.[7]

Protocol 2: Synthesis of a Branched Peptide

This protocol outlines the synthesis of an unsymmetrically branched peptide using an orthogonally protected lysine derivative like Fmoc-Lys(ivDde)-OH as the branching point. Microwave-enhanced SPPS can significantly accelerate this process.[8]

1. Materials and Reagents:

-

Wang or Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Lys(ivDde)-OH)

-

DMF, DCM

-

Piperidine

-

Coupling reagents (e.g., HCTU, DIPEA)

-

2% Hydrazine in DMF for ivDde deprotection

-

Cleavage cocktail

-

Diethylether (cold)

2. Synthesis of the Main Peptide Chain:

-

Synthesize the main peptide chain on the solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.

3. Selective Deprotection and Branching:

-

Once the main chain is assembled, treat the resin with 2% hydrazine in DMF (2 x 15 min) to selectively remove the ivDde protecting group from the lysine side chain.

-

Wash the resin thoroughly with DMF.

-

Synthesize the second peptide chain on the deprotected ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.

4. Cleavage, Deprotection, and Purification:

-

After completion of both peptide chains, cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail.

-

Precipitate, wash, and dry the crude peptide.

-

Purify by reverse-phase HPLC. Microwave-assisted synthesis of branched peptides has been reported to yield purities in the range of 71-77%.[8]

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) Linker

This protocol describes the synthesis of a cleavable linker-payload conjugate that can be subsequently attached to an antibody. This example uses a dipeptide linker, which is often cleaved by lysosomal enzymes like cathepsin B.

1. Materials and Reagents:

-

Fmoc-Lys(Boc)-OtBu

-

Fmoc-Phe-OH

-

p-aminobenzyl alcohol (PAB) spacer

-

Cytotoxic payload (e.g., MMAE) with a reactive amine

-

Coupling reagents (HATU, DIPEA)

-

Reagents for maleimide activation (e.g., maleimidocaproic acid)

-

Solvents: DMF, DCM

-

Purification: Preparative HPLC

2. Synthesis of the Linker-Payload:

-

Couple Fmoc-Lys(Boc)-OH to the PAB spacer.

-

Deprotect the Fmoc group and couple Fmoc-Phe-OH.

-

Deprotect the Fmoc group of the dipeptide-PAB conjugate.

-

Conjugate the cytotoxic payload (e.g., MMAE) to the deprotected N-terminus of the dipeptide linker using HATU/DIPEA.

-

Purify the linker-payload conjugate by preparative HPLC.

3. Maleimide Activation:

-

React the purified linker-payload with maleimidocaproic acid using HATU/DIPEA to introduce a maleimide group for antibody conjugation.

-

Purify the final maleimide-activated linker-payload by preparative HPLC and lyophilize.

4. Antibody Conjugation:

-

Partially reduce the interchain disulfide bonds of a monoclonal antibody using a reducing agent like TCEP.

-

Conjugate the maleimide-activated linker-payload to the exposed thiol groups on the antibody.

-

Purify the resulting ADC using size-exclusion chromatography.

Visualizations

Signaling Pathways

Experimental Workflows

References

Application Notes and Protocols: Step-by-Step Fmoc Deprotection of Fmoc-Lys(Boc)-OtBu

For Researchers, Scientists, and Drug Development Professionals

Abstract